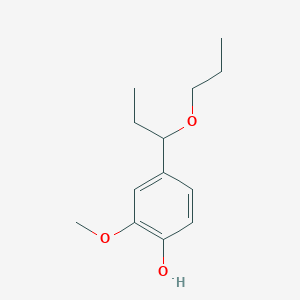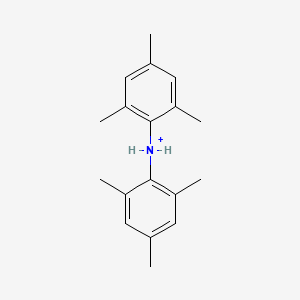
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium is an organic compound with significant interest in various scientific fields It is an aromatic amine, characterized by the presence of three methyl groups attached to the benzene ring and an anilinium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium typically involves the selective nitration of mesitylene, followed by reduction of the resulting nitro group to form the aniline derivative . The reaction conditions often require careful control of temperature and the use of specific reagents to avoid oxidation of the methyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical engineering techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and reducing agents such as hydrogen or metal hydrides. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives. These products can have significant applications in different chemical industries.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylaniline: An aromatic amine with similar structural features but different functional groups.
2,4,6-Trimethylphenol: A phenolic compound with similar methyl group substitution but different chemical properties.
2,4,6-Trimethylquinoline: A heterocyclic compound with similar methyl group substitution but different ring structure.
Uniqueness
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium is unique due to its specific combination of aromatic amine and anilinium groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different scientific fields highlight its significance.
Propiedades
Número CAS |
188939-98-2 |
|---|---|
Fórmula molecular |
C18H24N+ |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
bis(2,4,6-trimethylphenyl)azanium |
InChI |
InChI=1S/C18H23N/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3/p+1 |
Clave InChI |
HSXWOKPAUZMPML-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[NH2+]C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
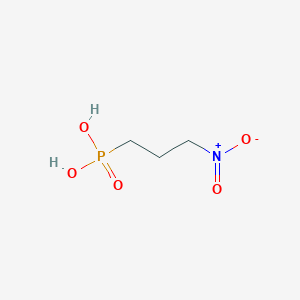


![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
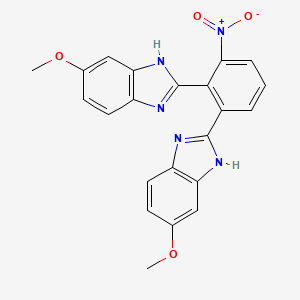
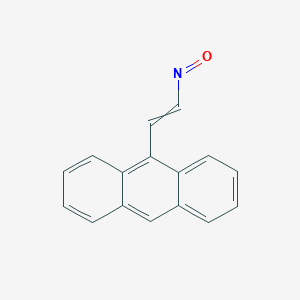
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
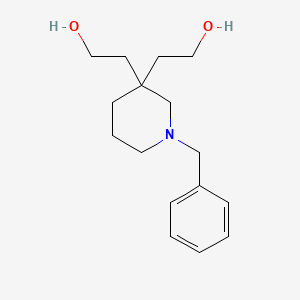
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)

